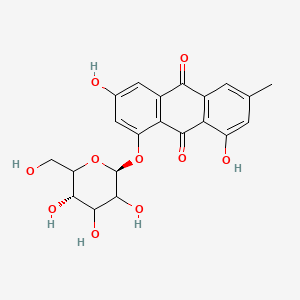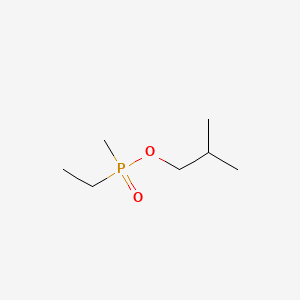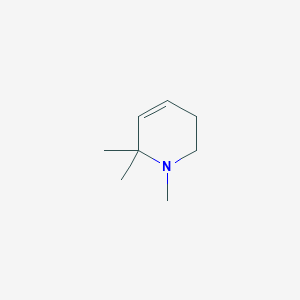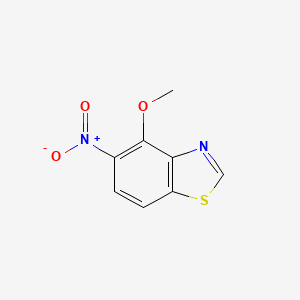
4-Methoxy-5-nitro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5-nitro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with methoxy and nitro substituents at the 4 and 5 positions, respectively.
Preparation Methods
The synthesis of 4-Methoxy-5-nitro-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions. Another approach includes the condensation of 2-aminobenzenethiol with nitro-substituted aromatic aldehydes, followed by cyclization . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly reagents and catalysts to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
4-Methoxy-5-nitro-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides
Scientific Research Applications
Mechanism of Action
The biological activity of 4-Methoxy-5-nitro-1,3-benzothiazole is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . Additionally, the compound may modulate proinflammatory cytokines and catecholaminergic pathways, contributing to its therapeutic effects in conditions like neuropathic pain and cancer .
Comparison with Similar Compounds
4-Methoxy-5-nitro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its anticancer and antimicrobial properties.
6-Nitrobenzothiazole: Exhibits significant antibacterial activity.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6N2O3S |
|---|---|
Molecular Weight |
210.21 g/mol |
IUPAC Name |
4-methoxy-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-5(10(11)12)2-3-6-7(8)9-4-14-6/h2-4H,1H3 |
InChI Key |
NYDMHDUPENGRTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1N=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
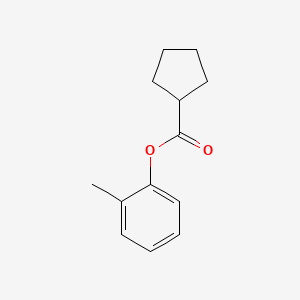
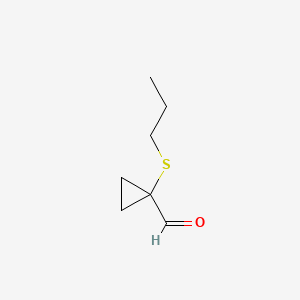
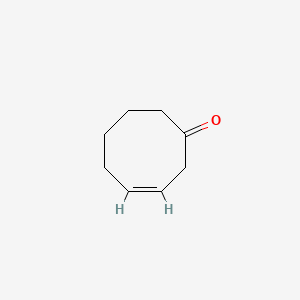
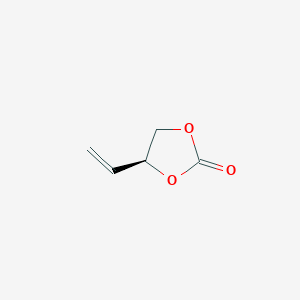

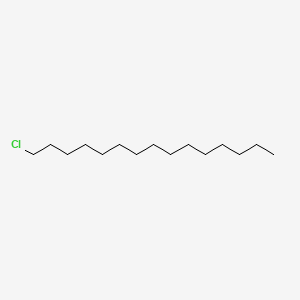
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
